

ST 1535: A Comparative Guide to its A2A Receptor Selectivity

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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632

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This guide provides an objective comparison of **ST 1535**'s selectivity for the adenosine A2A receptor against other adenosine receptor subtypes and in relation to other known A2A antagonists. The information presented is supported by experimental data from in vitro studies.

Executive Summary

ST 1535 is a potent and preferential antagonist of the human A2A adenosine receptor. Radioligand binding and functional assays demonstrate its high affinity for the A2A receptor, with significantly lower affinity for other adenosine receptor subtypes, particularly the A1 receptor. When compared to other A2A antagonists such as SCH 58261 and KW 6002, **ST 1535** exhibits a distinct selectivity profile, showing potent A2A antagonism with some activity at the A1 receptor.

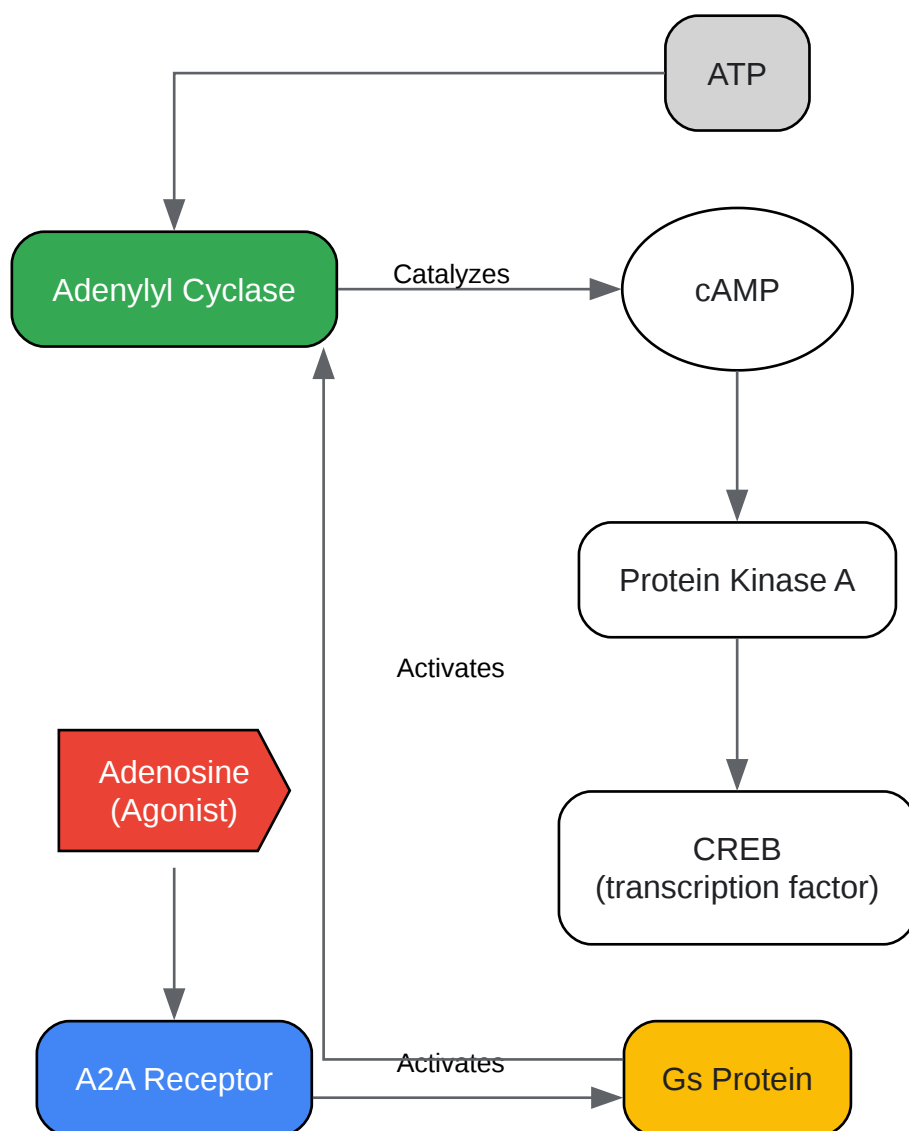
Comparative Selectivity Data

The following table summarizes the binding affinity (K_i) and functional antagonism (IC_{50}) of **ST 1535** and other reference compounds for human adenosine receptor subtypes. This data is derived from studies using Chinese Hamster Ovary (CHO) cells transfected with the respective human adenosine receptors.

Compound	Receptor Subtype	Binding Affinity (K _i , nM)	Functional Antagonism (IC ₅₀ , nM)
ST 1535	A2A	9.2[1]	353[1][2]
A1	85[1]	510[1][2]	
A3	>1000[1]	No effect[1]	
SCH 58261	A2A	-	Potent Inhibition
A1	-	No effect	
A2B	-	No effect	
A3	-	No effect	
KW 6002	A2A	-	Potent Inhibition
A2B	-	Potent Inhibition	
A1	-	No effect	
A3	-	No effect	

Adenosine A2A Receptor Signaling Pathway

Activation of the A2A receptor, a G_s protein-coupled receptor, by an agonist initiates a signaling cascade that results in the production of intracellular cyclic AMP (cAMP). This pathway is a key target for antagonists like **ST 1535**.

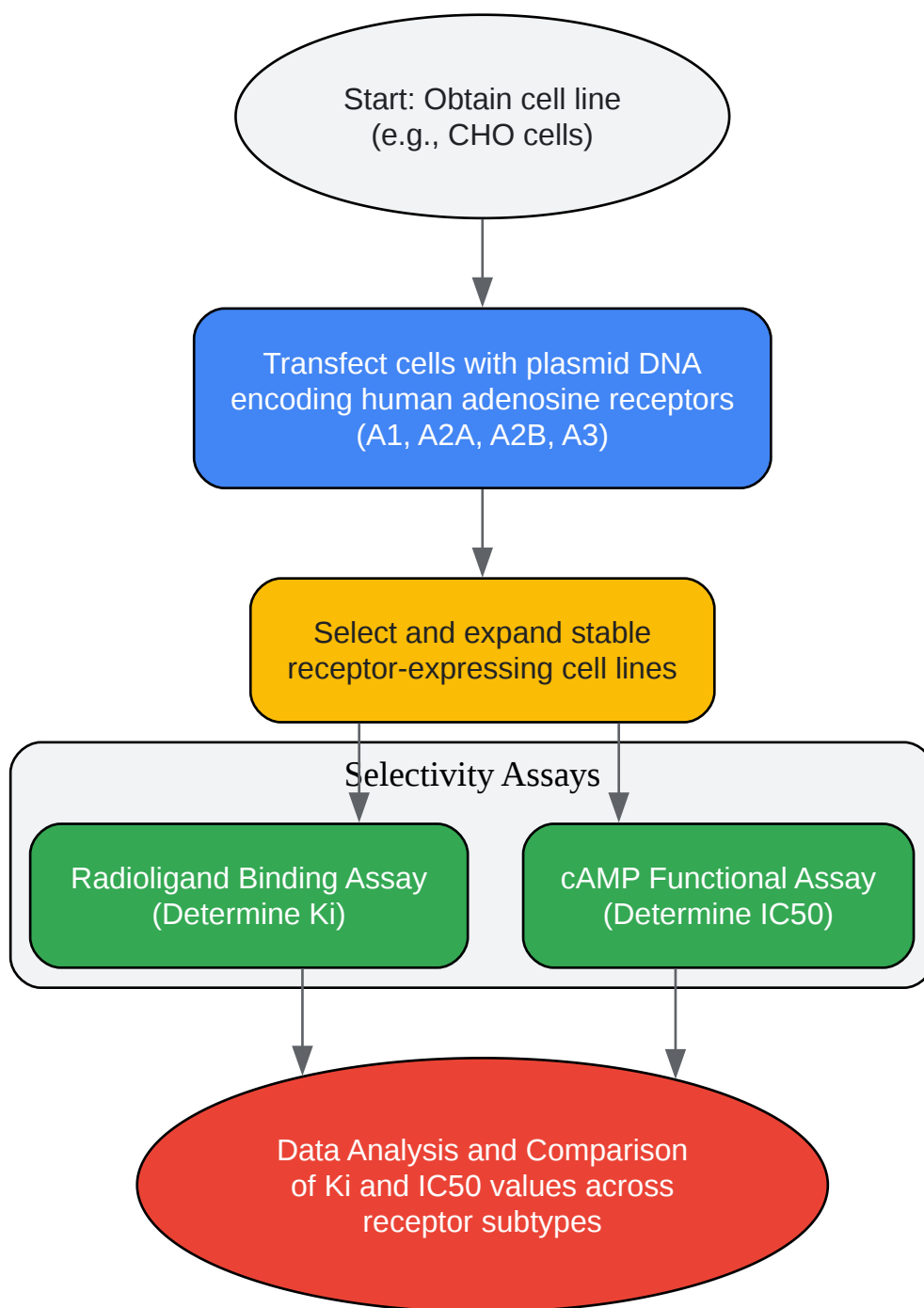


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Figure 1: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow for Validating Receptor Selectivity

The selectivity of compounds like **ST 1535** is typically validated through a series of in vitro assays. The general workflow involves expressing the target receptors in a cell line, followed by binding and functional assays.



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Figure 2: Experimental Workflow for Receptor Selectivity Validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of **ST 1535**'s A2A receptor selectivity.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of **ST 1535** for different human adenosine receptor subtypes.

Materials:

- CHO cells stably transfected with human A1, A2A, or A3 adenosine receptors.
- Membrane preparation buffer: Tris-HCl 50 mM, pH 7.4.
- Radioligands: [3H]CGS 21680 (for A2A), [3H]DPCPX (for A1), [3H]AB-MECA (for A3).
- Non-specific binding control: Unlabeled adenosine agonists (e.g., NECA).
- **ST 1535** and other test compounds.
- Glass fiber filters.
- Scintillation counter.

Protocol:

- Membrane Preparation:
 - Harvest transfected CHO cells and homogenize in ice-cold membrane preparation buffer.
 - Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
 - Resuspend the pellet in fresh buffer and repeat the centrifugation step.
 - The final pellet is resuspended in buffer and protein concentration is determined.
- Binding Assay:
 - Incubate cell membranes (20-40 µg of protein) with a fixed concentration of the appropriate radioligand and varying concentrations of the competing compound (e.g., **ST 1535**).

- For A2A receptor binding, incubate with [3H]CGS 21680 (e.g., 20 nM) for 60 minutes at 25°C.
- To determine non-specific binding, a high concentration of an unlabeled agonist (e.g., 10 µM NECA) is added.
- The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
- Data Analysis:
 - The radioactivity retained on the filters is measured using a scintillation counter.
 - The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
 - The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Objective: To determine the functional antagonist potency (IC50) of **ST 1535** at different human adenosine receptor subtypes.

Materials:

- CHO cells stably transfected with human A1, A2A, or A2B adenosine receptors.
- Assay medium (e.g., DMEM).
- Adenosine deaminase.
- Phosphodiesterase inhibitor (e.g., rolipram).
- Agonists: NECA (for A2A and A2B), CHA (for A1).
- Forskolin (to stimulate cAMP production in A1 assays).

- **ST 1535** and other test compounds.
- cAMP assay kit (e.g., LANCE cAMP kit).

Protocol:

- Cell Preparation:
 - Plate the transfected CHO cells in 96-well plates and allow them to adhere overnight.
 - Wash the cells with assay medium and pre-incubate with adenosine deaminase (to degrade endogenous adenosine) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
- Functional Assay:
 - For A2A and A2B receptors (Gs-coupled): Add varying concentrations of the antagonist (e.g., **ST 1535**) followed by a fixed concentration of the agonist (e.g., 100 nM NECA) to stimulate cAMP production.
 - For A1 receptors (Gi-coupled): Add varying concentrations of the antagonist, followed by a fixed concentration of forskolin (to induce cAMP production) and then a fixed concentration of the agonist (e.g., 100 nM CHA) to inhibit the forskolin-stimulated cAMP accumulation.
 - Incubate for a defined period (e.g., 30 minutes) at 37°C.
- cAMP Measurement:
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
- Data Analysis:
 - The concentration of the antagonist that causes a 50% inhibition of the agonist-induced effect on cAMP levels (IC₅₀) is determined using non-linear regression analysis.

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References

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